1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine
Overview
Description
1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine, also known as FPEA, is a compound with promising potential in numerous scientific fields. It has a molecular formula of C13H20FN3 and a molecular weight of 237.32 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a new piperazine derivative involved the reaction of 1-(phenyl)-1H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine .Molecular Structure Analysis
The molecular structure of FPEA consists of a fluoro-phenyl group attached to an ethan-1-amine moiety, which is further connected to a 4-methylpiperazin-1-yl group .Scientific Research Applications
Radiofluorination for PET Radiopharmaceuticals
Radiofluorination of amines, including compounds similar to 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine, has significant applications in PET radiopharmaceuticals. For example, [18F]fluoroalkylating agents are used for radiofluorination of amines, enhancing the development of PET radiopharmaceuticals with phenylpiperazine moieties, which are prevalent in many neuropharmaceuticals (Oh et al., 2000).
Antimicrobial Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. For instance, 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline derivatives showed high activity against Mycobacterium smegmatis, indicating potential for the development of new antimicrobial agents (Yolal et al., 2012).
Properties
IUPAC Name |
1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-10(15)12-9-11(14)3-4-13(12)17-7-5-16(2)6-8-17/h3-4,9-10H,5-8,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPGRTXQCLEWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2CCN(CC2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019628-04-6 | |
Record name | 1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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